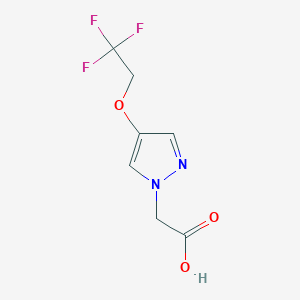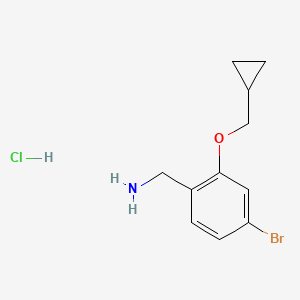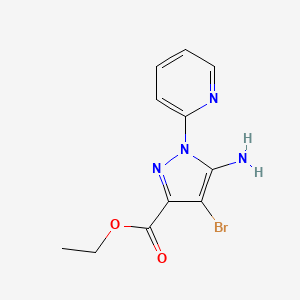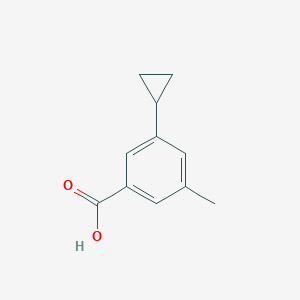
(3S)-1-trimethylsilyloct-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-trimethylsilyloct-1-yn-3-ol is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a trimethylsilyl group attached to an octyne backbone with a hydroxyl group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-trimethylsilyloct-1-yn-3-ol typically involves the use of alkyne and silylating agents. One common method is the reaction of an alkyne with a trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-trimethylsilyloct-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or an alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
Scientific Research Applications
(3S)-1-trimethylsilyloct-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-trimethylsilyloct-1-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne moiety can participate in π-π interactions. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-trimethylsilyloct-1-yn-2-ol: Similar structure but with the hydroxyl group at the second carbon position.
(3S)-1-trimethylsilyloct-1-yn-4-ol: Similar structure but with the hydroxyl group at the fourth carbon position.
(3S)-1-trimethylsilyloct-1-yn-5-ol: Similar structure but with the hydroxyl group at the fifth carbon position.
Uniqueness
(3S)-1-trimethylsilyloct-1-yn-3-ol is unique due to the specific positioning of the hydroxyl group at the third carbon, which can influence its reactivity and interactions compared to its isomers. This unique structure can lead to different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H22OSi |
|---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
(3S)-1-trimethylsilyloct-1-yn-3-ol |
InChI |
InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
QRHOINBDNMITIU-NSHDSACASA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[Si](C)(C)C)O |
Canonical SMILES |
CCCCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)

![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)


![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)

